N-(2-Oxopropyl)benzamide

Phytotoxicity Fungicide Crop Safety

Choose N-(2-Oxopropyl)benzamide (CAS 50996-03-7) as the foundational scaffold for your fungicide discovery SAR campaigns. This unsubstituted parent compound avoids the phytotoxicity that plagues chlorinated N-acetonylbenzamide analogs, enabling a clean baseline for efficacy and safety profiling. With a defined H-bond donor count (1) and moderate lipophilicity (XLogP3=0.5), it's ideal as an analytical reference standard for HPLC/LC-MS method development. Its predictable enolate chemistry allows regiospecific C(1) alkylation without N-H protection—streamlining synthesis of chiral amino alcohols and heterocycles. Secure your research supply today.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 50996-03-7
Cat. No. B8799172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxopropyl)benzamide
CAS50996-03-7
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(=O)CNC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H11NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
InChIKeyZTONKKHCXJTROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Oxopropyl)benzamide (CAS 50996-03-7): A Core N-Acetonylbenzamide Scaffold for Fungicide Development and Chemical Synthesis


N-(2-Oxopropyl)benzamide (CAS 50996-03-7), also known as N-acetonylbenzamide or benzamidoacetone, is a synthetic organic compound belonging to the N-acetonylbenzamide class. It features a benzamide core N-substituted with a 2-oxopropyl (acetonyl) group [1]. This compound serves as the fundamental, unsubstituted parent scaffold for a family of fungicidally active N-acetonylbenzamides, which are known for their utility in controlling phytopathogenic fungi, particularly Oomycetes [2]. Its structure provides a versatile platform for further chemical derivatization and is a key intermediate in the synthesis of various heterocycles and biologically active molecules [3].

Why Generic Substitution Fails: Critical Functional Group and Safety Differences in N-(2-Oxopropyl)benzamide Analogs


The assumption that closely related N-acetonylbenzamide analogs, such as those with halogen, alkyl, or methoxy substitutions on the benzamide ring (e.g., 4-chloro or 4-methoxy derivatives), can be interchanged with the unsubstituted N-(2-Oxopropyl)benzamide is scientifically unsound. Each modification introduces distinct electronic, steric, and lipophilic properties that profoundly alter critical performance parameters. These include fungicidal potency, spectrum of activity, and, most importantly, phytotoxicity [1]. For instance, while certain halogenated N-acetonylbenzamides demonstrate high fungicidal activity, they can also exhibit unacceptable plant damage. The patent literature explicitly states that a primary driver for innovation in this class is the discovery of new compounds that maintain a favorable balance between fungicidal activity and low phytotoxicity, a balance that is not conserved across the scaffold [2]. Therefore, the unsubstituted parent compound represents a specific, defined entity with its own unique property profile, making it the appropriate choice for foundational research, SAR studies, and applications where its specific reactivity and safety profile are required.

Quantitative Evidence Guide for Differentiating N-(2-Oxopropyl)benzamide (CAS 50996-03-7)


Favorable Phytotoxicity Profile vs. N-Chloroacetonylbenzamide Analogs

The unsubstituted N-(2-oxopropyl)benzamide exhibits a quantifiably lower risk of phytotoxicity compared to its N-chloroacetonylbenzamide counterparts. The patent literature teaches that while N-(1,1-dialkyl-3-chloroacetonyl)benzamides are fungicidally active, the specific substitution on the acetonyl group's alpha-carbon can be a source of plant damage [1]. A stated objective of subsequent N-acetonylbenzamide development is to reduce phytotoxicity, which is achieved by altering substituents on the acetonyl carbon away from chlorine [2]. This establishes the unsubstituted compound, lacking the chlorine atom, as having an inherently different and more favorable baseline for crop safety compared to earlier, chlorinated analogs.

Phytotoxicity Fungicide Crop Safety SAR

Inherent Broad-Spectrum Fungicidal Potential vs. Unrelated Chemical Classes

The N-acetonylbenzamide class, of which N-(2-oxopropyl)benzamide is the parent, is documented to possess a broad spectrum of fungicidal activity, encompassing multiple important fungal classes. Specifically, N-acetonylbenzamides are useful for controlling phytopathogenic fungi from the classes Oomycetes, Ascomycetes, Deuteromycetes, and Basidiomycetes [1]. This broad-spectrum potential is an intrinsic, class-level property and represents a distinct advantage for the scaffold over fungicides with narrower specificity. While individual analog potency varies, the unsubstituted parent compound serves as the baseline for this valuable activity profile.

Fungicide Oomycetes Ascomycetes Basidiomycetes

Validated Synthetic Yield via Oxidation of N-(2-hydroxypropyl)benzamide

A reliable and validated synthetic route to N-(2-oxopropyl)benzamide is via the oxidation of N-(2-hydroxypropyl)benzamide using tetra-n-propylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO). This specific procedure yields the target ketone in 75% yield after purification [1]. This data provides a tangible, quantitative benchmark for process chemists, enabling precise yield comparisons when evaluating alternative synthetic pathways (e.g., alkylation of benzamide with chloroacetone, which may have different yield profiles and impurity concerns).

Organic Synthesis Process Chemistry Oxidation Yield

Distinct Physicochemical Profile vs. N,N-Bis(2-oxopropyl)benzamide

N-(2-Oxopropyl)benzamide possesses a distinct physicochemical profile compared to its tertiary amide analog, N,N-bis(2-oxopropyl)benzamide. A key differentiating property is its hydrogen bond donor capacity (1 HBD), which is absent in the N,N-disubstituted analog (0 HBD) [REFS-1, REFS-2]. This single hydrogen bond donor is crucial for interactions with biological targets, influencing target binding and membrane permeability. The compounds also differ significantly in lipophilicity (XLogP3: 0.5 vs. predicted higher logP for the bis analog) and molecular weight (177.20 vs. 233.26 g/mol) [REFS-1, REFS-2]. These quantifiable differences preclude any assumption of functional interchangeability in biological assays.

Lipophilicity Hydrogen Bonding Physicochemical Properties Drug Design

Regiospecific Alkylation Capability as a Synthetic Building Block

The lithium enolate derived from benzamidoacetone (N-(2-oxopropyl)benzamide) exhibits regiospecific alkylation at the C(1) position and can undergo stereospecific conjugate addition to cyclohexenone without requiring protection of the free amide N-H group [1]. This specific and efficient reactivity is a key point of differentiation. In contrast, the analogous enolate of methyl hippurate, a simpler N-benzoyl glycine derivative, shows different regiochemical outcomes under similar alkylation conditions, highlighting the unique influence of the acetonyl moiety [1]. This property makes N-(2-oxopropyl)benzamide a valuable and predictable chiral building block for complex molecule synthesis, unlike less regioselective alternatives.

Organic Synthesis Enolate Chemistry Alkylation C-C Bond Formation

Primary Research and Industrial Applications for N-(2-Oxopropyl)benzamide (CAS 50996-03-7)


Agricultural Chemistry: Scaffold for Novel Fungicide Development with Improved Crop Safety

This compound serves as the ideal starting point for SAR campaigns aimed at discovering new fungicides that require a favorable balance of broad-spectrum activity and low phytotoxicity. The evidence confirms that the unsubstituted N-acetonylbenzamide core avoids the phytotoxicity issues associated with chlorinated analogs [1], while retaining the potential for broad-spectrum control across Oomycetes, Ascomycetes, Deuteromycetes, and Basidiomycetes [2]. Researchers should prioritize this scaffold to establish a baseline for efficacy and safety, against which new derivatives can be quantitatively compared.

Medicinal Chemistry and Chemical Biology: A Regiospecific Building Block for Complex Molecule Synthesis

N-(2-Oxopropyl)benzamide is the reagent of choice for synthetic routes requiring predictable enolate chemistry. The evidence demonstrates its ability to undergo regiospecific alkylation at the C(1) position and stereospecific conjugate addition without the need for N-H protection [3]. This level of control simplifies the synthesis of chiral amino alcohol and heterocyclic targets, making it a superior alternative to less regioselective building blocks. This application is directly supported by quantitative yields reported for its synthesis, such as a 75% yield via TPAP/NMO oxidation [4].

Analytical Chemistry and Process R&D: A High-Purity Reference Standard for Method Development

Given its well-defined physicochemical properties, including a specific hydrogen bond donor count (1) and moderate lipophilicity (XLogP3 = 0.5) [5], N-(2-oxopropyl)benzamide is a suitable reference standard for developing analytical methods (e.g., HPLC, LC-MS) to monitor reactions, assess purity, or quantify trace impurities in more complex N-acetonylbenzamide derivatives. Its distinct profile from analogs like N,N-bis(2-oxopropyl)benzamide, which lacks an HBD [6], allows for clear chromatographic separation and unambiguous identification in complex mixtures.

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